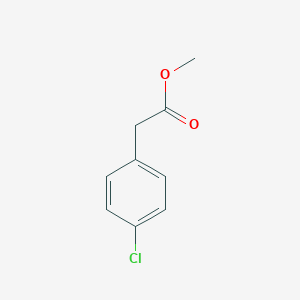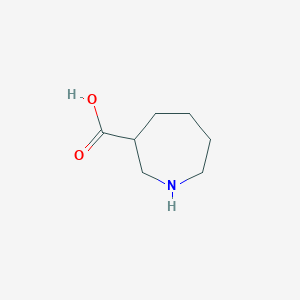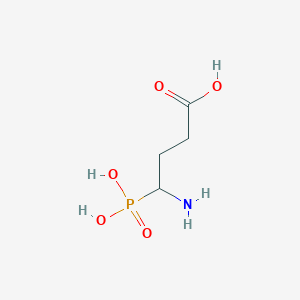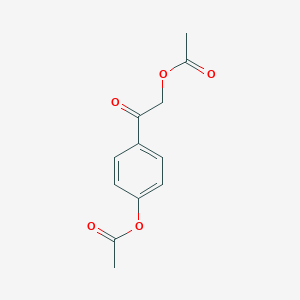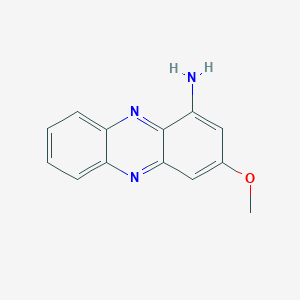
3-Methoxy-1-phenazinamine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3-Methoxy-1-phenazinamine, also known as MPA, is a heterocyclic organic compound that belongs to the phenazine family. It is a red-orange crystalline solid that is soluble in water and organic solvents. MPA has been widely used in scientific research due to its unique chemical and biological properties.
作用机制
The mechanism of action of 3-Methoxy-1-phenazinamine is based on its ability to undergo redox reactions. 3-Methoxy-1-phenazinamine can exist in two forms: the oxidized form (3-Methoxy-1-phenazinamine+) and the reduced form (3-Methoxy-1-phenazinamine). The 3-Methoxy-1-phenazinamine+/3-Methoxy-1-phenazinamine redox couple has a standard potential of +0.83 V, which makes it a good redox indicator. 3-Methoxy-1-phenazinamine can also act as a photosensitizer, absorbing light energy and transferring it to other molecules to induce photochemical reactions.
生化和生理效应
3-Methoxy-1-phenazinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). 3-Methoxy-1-phenazinamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their membrane potential. Additionally, 3-Methoxy-1-phenazinamine has been used to investigate the redox properties of various biological systems, including enzymes and proteins.
实验室实验的优点和局限性
One advantage of using 3-Methoxy-1-phenazinamine in lab experiments is its ability to act as a redox indicator and a photosensitizer. This makes it a versatile tool for investigating various biological systems. However, one limitation of using 3-Methoxy-1-phenazinamine is its potential toxicity. 3-Methoxy-1-phenazinamine has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-Methoxy-1-phenazinamine. One area of interest is its potential anti-cancer properties. Further studies could investigate the mechanism of action of 3-Methoxy-1-phenazinamine in inducing apoptosis in cancer cells and its potential use as a therapeutic agent. Another area of interest is the use of 3-Methoxy-1-phenazinamine as a photosensitizer in photodynamic therapy. Additionally, 3-Methoxy-1-phenazinamine could be used to investigate the redox properties of various biological systems, including enzymes and proteins.
合成方法
The synthesis of 3-Methoxy-1-phenazinamine involves the condensation of 3-nitrosophenol with aniline in the presence of a reducing agent such as zinc dust. The resulting product is then oxidized with potassium permanganate to yield 3-methoxy-1-phenazinamine. The overall reaction can be represented as follows:
科研应用
3-Methoxy-1-phenazinamine has been used in scientific research as a redox indicator, a fluorescent probe, and a photosensitizer. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Methoxy-1-phenazinamine has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, 3-Methoxy-1-phenazinamine has been used as a tool to investigate the redox properties of various biological systems.
性质
CAS 编号 |
18450-06-1 |
|---|---|
产品名称 |
3-Methoxy-1-phenazinamine |
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
3-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |
InChI 键 |
RYMYEMJNPWTUNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
规范 SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
同义词 |
3-Methoxy-1-phenazinamine |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



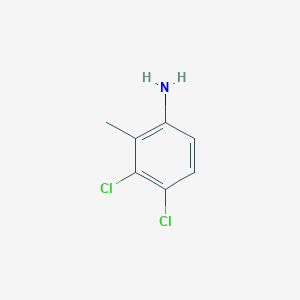
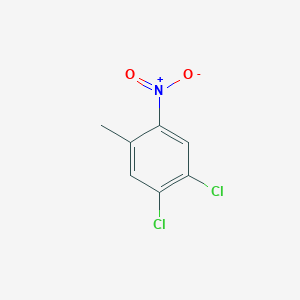
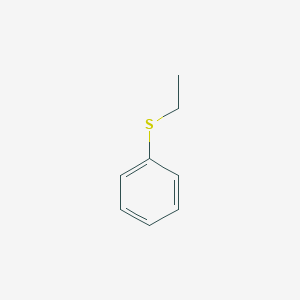
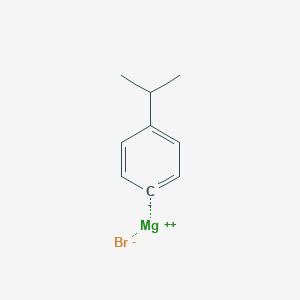
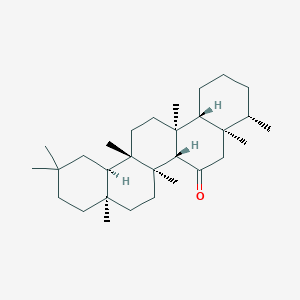
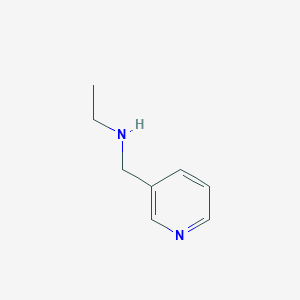
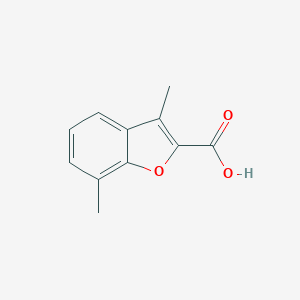
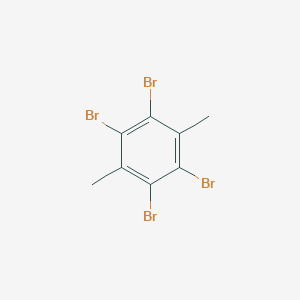
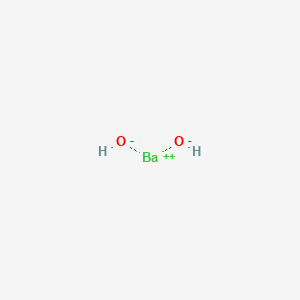
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
